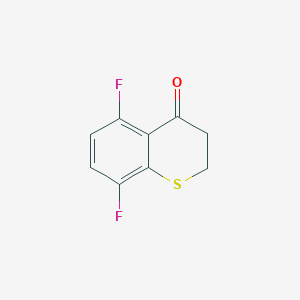

5,8-difluoro-3,4-dihydro-2H-1-benzothiopyran-4-one

Description

Historical Context and Development of Benzothiopyran Derivatives

The development of benzothiopyran chemistry traces its origins to the broader exploration of sulfur-containing heterocycles that emerged as analogs to their oxygen-containing counterparts. Early synthetic efforts in benzothiopyran chemistry were driven by the recognition that these compounds could serve as valuable intermediates for biologically active molecules. The foundational work in this field established multiple synthetic pathways, including the condensation of beta-keto esters with thiophenols in polyphosphoric acid, and the cyclization of beta-substituted cinnamates derived from constituent thiophenols and appropriate propiolates.

Significant methodological advances occurred with the introduction of intramolecular Wittig reactions for benzothiopyran synthesis. Research demonstrated that silyl esters of S-acyl(aroyl) thiosalicylic acids could react with trimethylsilyl methylenetriphenylphosphorane in stepwise fashion to produce acylphosphoranes, which subsequently undergo intramolecular Wittig cyclization on the thiolester carbonyl to afford 4H-1-benzothiopyran-4-ones in yields ranging from 58 to 90 percent. This methodology addressed limitations of earlier approaches that suffered from harsh reaction conditions, poor substituent tolerance, or low chemical yields.

The historical progression of benzothiopyran synthesis also encompassed the development of ring transformation approaches. Lieberscher and coworkers reported stereoselective synthesis of thiochroman-4-one derivatives through ring transformation of chiral 5-ylidene-1,3-dioxan-4-ones with 2-bromothiophenol via bromo-lithium exchange. These methodological developments established the foundation for accessing diverse benzothiopyran structures with varying substitution patterns and stereochemical configurations.

Nomenclature and Structural Classification

The systematic nomenclature of 5,8-difluoro-3,4-dihydro-2H-1-benzothiopyran-4-one follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound is alternatively designated as 5,8-difluorothiochroman-4-one or 5,8-difluoro-2,3-dihydrothiochromen-4-one, reflecting different naming traditions within thiochromene chemistry. The structural designation incorporates several key elements: the benzothiopyran core system, the specific positions of fluorine substitution at the 5 and 8 positions, and the ketone functionality at position 4.

The molecular structure of this compound encompasses a fused ring system consisting of a benzene ring condensed with a six-membered thiopyran ring containing a sulfur atom. The compound exhibits the molecular formula C₉H₆F₂OS with a calculated molecular weight of 200.21 grams per mole. The InChI representation (1S/C9H6F2OS/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9/h1-2H,3-4H2) provides detailed connectivity information, indicating the precise arrangement of atoms within the molecular framework.

The structural classification of this compound places it within the broader category of thiochromenes, which are sulfur analogs of chromenes where the oxygen atom has been replaced by sulfur. The presence of fluorine substituents at positions 5 and 8 creates a unique substitution pattern that distinguishes this compound from other benzothiopyran derivatives. The ketone functionality at position 4 further classifies it as a thiochromanone, a subclass characterized by the presence of a carbonyl group within the saturated portion of the heterocyclic system.

Table 1: Structural and Physical Properties of this compound

Position of this compound in Heterocyclic Chemistry

Within the broader landscape of heterocyclic chemistry, this compound occupies a distinctive position as a fluorinated sulfur-containing heterocycle. The compound represents an intersection of several important chemical domains: thiochromene chemistry, fluorinated organic compounds, and ketone-containing heterocycles. This positioning endows the molecule with unique chemical properties that distinguish it from non-fluorinated analogs and oxygen-containing counterparts.

The incorporation of fluorine atoms at positions 5 and 8 significantly influences the electronic properties of the benzothiopyran system. Fluorine substituents are known to exert strong electron-withdrawing effects through inductive mechanisms, which can modulate the reactivity of the heterocyclic framework. This electronic modification affects both the nucleophilicity of the sulfur atom and the electrophilicity of the carbonyl group, potentially altering reaction pathways and biological activities compared to non-fluorinated derivatives.

Recent comprehensive reviews of thiochromene chemistry have emphasized the versatility of these sulfur-containing heterocyclic compounds as crucial building blocks for synthesizing bioactive compounds. The synthetic processes for thiochromenes have been classified into several major categories including Michael addition, cycloaddition, ring-opening, coupling, cyclization, and Diels-Alder reactions. Within this classification system, fluorinated derivatives like this compound represent specialized targets that require particular synthetic considerations due to the presence of fluorine substituents.

The compound's relationship to other heterocyclic systems is exemplified by its structural similarity to chromones (4H-1-benzopyran-4-ones), which have been extensively investigated for their synthesis and biological potential. However, while chromones have received considerable attention, thiochromones and their derivatives, including fluorinated variants, have received comparatively less investigation despite their potential for diverse biological activities. This represents an area of ongoing chemical exploration where compounds like this compound serve as important research targets.

Table 2: Classification Context of this compound

| Classification Category | Description | Key Features |

|---|---|---|

| Heterocyclic Class | Thiochromenes | Six-membered sulfur-containing fused ring system |

| Functional Group | Thiochromanones | Ketone functionality at position 4 |

| Substitution Pattern | Difluorinated | Fluorine atoms at positions 5 and 8 |

| Electronic Character | Electron-deficient | Enhanced by fluorine substitution |

| Synthetic Accessibility | Specialized methods required | Due to fluorine incorporation |

The positioning of this compound within heterocyclic chemistry also reflects broader trends in medicinal chemistry toward the incorporation of fluorine atoms in biologically active molecules. Fluorinated compounds often exhibit enhanced metabolic stability, altered pharmacokinetic properties, and modified biological activities compared to their non-fluorinated counterparts. The strategic placement of fluorine atoms in the 5,8-positions of the benzothiopyran framework represents a rational approach to molecular modification that can potentially lead to compounds with improved therapeutic profiles.

Properties

IUPAC Name |

5,8-difluoro-2,3-dihydrothiochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2OS/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9/h1-2H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REMASFXZMHTLPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C=CC(=C2C1=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-difluoro-3,4-dihydro-2H-1-benzothiopyran-4-one typically involves the introduction of fluorine atoms into the thiochromanone structure. One common method is the fluorination of thiochroman-4-one using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction parameters, leading to higher yields and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 5,8-difluoro-3,4-dihydro-2H-1-benzothiopyran-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include Grignard reagents and organolithium compounds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Grignard reagents, organolithium compounds; reactions are conducted under inert atmosphere to prevent moisture interference.

Major Products:

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols, alkanes

Substitution: Various substituted thiochromanones depending on the nucleophile used

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has shown promising biological activities, such as antimicrobial and anticancer properties, making it a candidate for drug development.

Medicine: Research is ongoing to explore its potential as an active pharmaceutical ingredient in the treatment of various diseases.

Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 5,8-difluoro-3,4-dihydro-2H-1-benzothiopyran-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with proteins involved in oxidative stress and apoptosis .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key attributes of 5,8-difluoro-3,4-dihydro-2H-1-benzothiopyran-4-one with structurally related compounds:

*Available in ultra-high purity grades (99.999%) per .

Key Research Findings and Comparisons

Electronic and Physicochemical Properties

- Sulfur vs.

- Fluorine Substituents : The 5,8-difluoro groups introduce strong electron-withdrawing effects, stabilizing the ketone moiety and altering reactivity. This contrasts with 2,2-dimethyl substituents in ’s analog, where methyl groups provide steric bulk but less electronic modulation .

Biological Activity

5,8-Difluoro-3,4-dihydro-2H-1-benzothiopyran-4-one is a heterocyclic compound belonging to the thiochromanone family. Its unique structure, characterized by the presence of two fluorine atoms at the 5th and 8th positions, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Chemical Formula | C₉H₆F₂OS |

| Molecular Weight | 186.16 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1153968-35-4 |

| Appearance | Powder |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may exhibit anticancer properties by inhibiting key enzymes involved in cell proliferation and survival pathways. Furthermore, its interaction with proteins related to oxidative stress and apoptosis indicates a multifaceted mechanism of action.

Anticancer Activity

Research indicates that this compound can inhibit cancer cell growth through various mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes that are crucial for cancer cell survival.

- Induction of Apoptosis : It may promote programmed cell death in malignant cells by modulating apoptotic pathways.

- Oxidative Stress Modulation : By interacting with oxidative stress pathways, the compound may reduce the viability of cancer cells.

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various pathogens. Preliminary data suggest that it may inhibit bacterial growth through mechanisms such as:

- Disruption of bacterial cell membranes

- Inhibition of bacterial enzyme activity

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Study on Anticancer Efficacy :

- A study conducted on human cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.

- The IC50 value (the concentration required to inhibit cell growth by 50%) was found to be lower than many existing chemotherapeutic agents.

-

Antimicrobial Activity Assessment :

- In vitro tests showed that the compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria.

- The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 5,7-Difluorochroman-4-one | Lacks sulfur atom | Moderate anticancer activity |

| 6,8-Difluorothiochroman-4-one | Fluorine at different positions | Lower antimicrobial efficacy |

| Thiochroman-4-one | Parent compound without fluorination | Baseline for comparison |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,8-difluoro-3,4-dihydro-2H-1-benzothiopyran-4-one, and what are their yields and limitations?

- Methodology : The compound can be synthesized via cyclocondensation reactions involving fluorinated precursors. For example, exocyclic α,β,γ,δ-unsaturated ketones react with diazo compounds under controlled conditions to form the benzothiopyran core. Typical yields range from 68% to 78% depending on substituent effects and reaction optimization (e.g., solvent polarity, temperature) .

- Key Steps : Fluorination at positions 5 and 8 is achieved using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor, followed by purification via column chromatography. Structural confirmation requires 1H/13C-NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers address challenges in characterizing the stereochemistry and electronic effects of fluorine substituents in this compound?

- Tools : 19F-NMR is critical for tracking fluorine environments, while X-ray crystallography resolves stereochemical ambiguities. Computational methods (e.g., DFT) model electronic effects, such as fluorine’s electron-withdrawing impact on the thiopyran ring’s reactivity .

- Pitfalls : Fluorine’s high electronegativity can complicate NMR interpretation; coupling constants and NOE experiments are essential for spatial assignment .

Q. What safety protocols are recommended for handling this compound based on structural analogs?

- Hazards : Analogous benzothiopyrans exhibit acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory sensitization (Category 3) .

- Mitigation : Use PPE (nitrile gloves, lab coats), fume hoods for ventilation, and emergency eyewash stations. Avoid dust formation; store in airtight containers under inert gas .

Advanced Research Questions

Q. How do the fluorine substituents influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Reactivity Insights : Fluorine at C5 and C8 deactivates the aromatic ring toward electrophilic substitution but enhances stability against oxidation. DFT studies suggest the ketone at C4 is susceptible to nucleophilic attack (e.g., Grignard reagents), forming spiro derivatives .

- Experimental Design : Compare reaction rates with non-fluorinated analogs using kinetic assays and monitor intermediates via LC-MS .

Q. What computational strategies can predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Approach : Molecular docking (AutoDock Vina) and molecular dynamics simulations model binding affinities. Focus on fluorine’s role in hydrophobic interactions and hydrogen bonding. Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. How can researchers optimize analytical methods (e.g., HPLC, GC-MS) for quantifying trace impurities in synthesized batches?

- Method Development : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). For fluorinated byproducts, employ GC-MS with electron-capture detection (ECD) to enhance sensitivity. Validate methods per ICH guidelines .

Q. How should contradictory data on synthetic yields or biological activity be resolved?

- Case Study : If yield discrepancies arise (e.g., 68% vs. 78%), assess variables like catalyst purity, solvent drying, or reaction time. For biological activity conflicts, standardize assay conditions (e.g., cell line viability, compound solubility) .

Q. What in silico and in vitro approaches are suitable for evaluating the compound’s potential as a kinase inhibitor or antimicrobial agent?

- In Silico : Use cheminformatics tools (e.g., SwissADME) to predict pharmacokinetics and toxicity. Screen against kinase databases (e.g., KLIFS) for binding pocket compatibility.

- In Vitro : Conduct MIC assays for antimicrobial activity and kinase inhibition assays (e.g., ADP-Glo™) with positive controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.